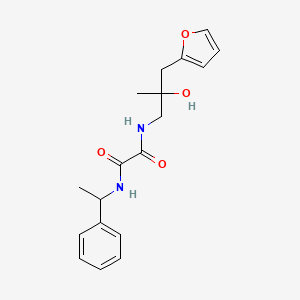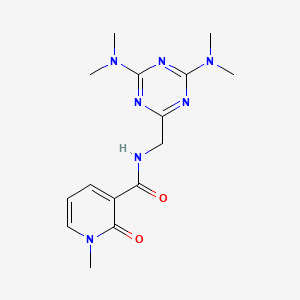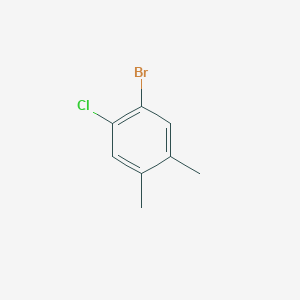
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(1-phenylethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would likely show the oxalamide backbone, with the furan ring and phenylethyl group attached at the nitrogen atoms. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis
Oxalamides, furans, and phenylethyl groups each have characteristic reactions. Oxalamides, for example, can undergo hydrolysis to form oxalic acid and amines . Furans can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . Phenylethyl groups can participate in reactions typical of alkyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, oxalamides are solid at room temperature, and they may be soluble in polar solvents due to their ability to form hydrogen bonds . Furans are typically liquid and have a fruity aroma . The properties of the phenylethyl group would depend on the rest of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research involving compounds structurally related to N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(1-phenylethyl)oxalamide has primarily focused on their synthesis and potential biological activities. For instance, studies have explored the synthesis of derivatives featuring furan-2-yl and phenylethyl groups, highlighting their analgesic and antibacterial properties. One such study reported the Claisen condensation reaction leading to compounds showing significant biological screening results for analgesic and antibacterial activity (Alena L. Oleshchuk et al., 2019).
Catalytic Activity Enhancement
N,N'-Bis(furan-2-ylmethyl)oxalamide derivatives have shown to significantly enhance catalytic activities in chemical reactions. A study by Subhajit Bhunia et al. (2017) revealed that these compounds effectively promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines, offering a broad range of applications in pharmaceutical and synthetic chemistry (Subhajit Bhunia, S. Kumar, D. Ma, 2017).
Inhibition of NQO2 Enzyme
Further studies on analogs featuring furan-amidines have investigated their potential as inhibitors of the NQO2 enzyme, which is of interest in cancer chemotherapy and malaria treatment. Although the specific compound this compound was not directly mentioned, related furan amidines have demonstrated promising inhibitory effects on NQO2, indicating a potential therapeutic application (Soraya Alnabulsi et al., 2018).
Eco-friendly Corrosion Inhibition
Compounds with furan-2-yl structures have been evaluated for their role as eco-friendly corrosion inhibitors. Amino acid compounds incorporating furan-2-yl groups have shown effectiveness in protecting N80 steel from corrosion in acidic environments, suggesting an important application in materials science and engineering (M. Yadav, T. Sarkar, Taniya Purkait, 2015).
Mecanismo De Acción
Direcciones Futuras
The future directions for this compound would depend on its applications. If it has potential as a drug, future research could focus on improving its potency, selectivity, and safety profile. If it’s a reagent or intermediate in chemical synthesis, future research could focus on developing more efficient or environmentally friendly synthetic routes .
Propiedades
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13(14-7-4-3-5-8-14)20-17(22)16(21)19-12-18(2,23)11-15-9-6-10-24-15/h3-10,13,23H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCZQUYAGOVNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(CC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(diethylamino)benzamide](/img/structure/B2785125.png)
![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2785127.png)
![7-benzyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-(4-chlorophenyl)-5-ethoxy-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2785134.png)
![4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2785136.png)
![N-(2,5-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2785139.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2785140.png)
![2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2785141.png)


![(3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde](/img/structure/B2785145.png)
![2',3'-Dihydrospiro[oxane-4,1'-pyrrolo[3,2-c]pyridine]](/img/structure/B2785146.png)
![2-Chloro-N-[(4-methylphenyl)methyl]-N-prop-2-ynylacetamide](/img/structure/B2785147.png)